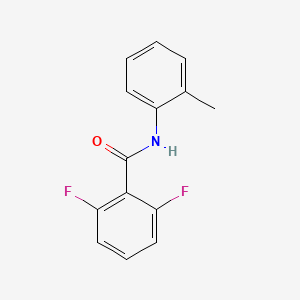

2,6-difluoro-N-(2-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-difluoro-N-(2-methylphenyl)benzamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This detailed analysis provides insights into its synthesis, molecular structure, chemical reactions and properties, as well as its physical and chemical properties, excluding its drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound related to 2,6-difluoro-N-(2-methylphenyl)benzamide, involved 9 steps starting from 2,6-difluorobenzoic acid and yielded an overall chemical yield of 1%. This synthesis pathway highlights the complexity and challenges in synthesizing fluorinated benzamides (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamides, closely related to 2,6-difluoro-N-(2-methylphenyl)benzamide, has been studied through various techniques. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating crystallization in a triclinic system. DFT calculations provided insights into the molecular geometry, electronic properties, and chemical reactivity, suggesting similar analytical approaches could elucidate the structure of 2,6-difluoro-N-(2-methylphenyl)benzamide (Demir et al., 2015).

Chemical Reactions and Properties

Fluorinated benzamides, like 2,6-difluoro-N-(2-methylphenyl)benzamide, often undergo unique chemical reactions due to the presence of fluorine atoms. Experimental and theoretical studies on the coupling of benzamides with 2,2-difluorovinyl tosylate for the synthesis of fluorinated heterocycles highlight the reactive nature and potential synthetic utility of such compounds (Wu et al., 2017).

Physical Properties Analysis

While specific data on 2,6-difluoro-N-(2-methylphenyl)benzamide is not readily available, studies on related fluorinated polyimides offer insights into the physical properties one might expect. These compounds are known for their low water absorption rates, low dielectric constants, and high thermal stability, which are desirable features in materials science applications (Banerjee et al., 2003).

Chemical Properties Analysis

The chemical properties of fluorinated benzamides can be complex, as demonstrated by the diverse synthesis routes and reactions they undergo. For example, studies on the synthesis of fluorinated polyimides derived from novel diamine monomers highlight the solubility, optical transparency, and mechanical properties influenced by fluorine atoms in the chemical structure (Chen et al., 2020).

Aplicaciones Científicas De Investigación

Antipathogenic Activity

- Research on thiourea derivatives related to benzamides has demonstrated significant antimicrobial and antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of fluorine atoms in the molecular structure enhances interaction with bacterial cells, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Medicinal Chemistry and Synthesis

- Fluorination of organic compounds, including benzamides, has been crucial in medicinal chemistry for enhancing the bioactivity, stability, and membrane permeability of pharmaceutical agents. For instance, ortho-fluorination of triflamide-protected benzylamines catalyzed by Pd(OTf)2 in the presence of NMP has shown broad applicability in drug synthesis, indicating that similar methodologies could be applied to synthesize derivatives of "2,6-difluoro-N-(2-methylphenyl)benzamide" for pharmaceutical applications (Wang, Mei, & Yu, 2009).

Structural Analysis and Antioxidant Activity

- The structural analysis of benzamide derivatives using X-ray diffraction and DFT calculations has been utilized to understand their molecular geometry, electronic properties, and potential antioxidant activities. This approach could be employed to investigate the structural characteristics and chemical reactivity of "2,6-difluoro-N-(2-methylphenyl)benzamide," potentially revealing novel applications in antioxidant therapies or materials science (Demir et al., 2015).

Imaging and Diagnostic Applications

- Benzamide derivatives have been explored for their binding affinity to specific biological targets, such as amyloid deposits in Alzheimer's disease, suggesting that fluorinated benzamide compounds might serve as potential agents for diagnostic imaging or therapeutic interventions in neurodegenerative disorders (Klunk et al., 2003).

Histone Deacetylase Inhibition

- N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor, illustrates the therapeutic potential of benzamide derivatives in cancer treatment by modulating gene expression through epigenetic mechanisms. This highlights a possible research direction for "2,6-difluoro-N-(2-methylphenyl)benzamide" in cancer research or epigenetic studies (Zhou et al., 2008).

Propiedades

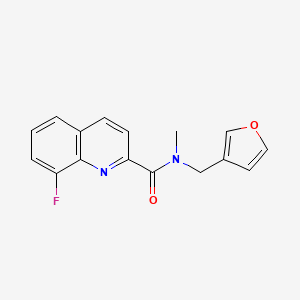

IUPAC Name |

2,6-difluoro-N-(2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-5-2-3-8-12(9)17-14(18)13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDXDGGKUMCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-methylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)

![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)